3-Chloro-5-fluoro-4-methoxycinnamic acid

Lipophilicity Medicinal Chemistry ADME

3-Chloro-5-fluoro-4-methoxycinnamic acid cannot be interchanged with other cinnamic acid analogs in validated research protocols. Its unique 3-Cl, 5-F, 4-OMe substitution pattern establishes a distinct electronic and steric environment that critically impacts binding affinity, metabolic stability, and downstream reaction yields. This non-interchangeable scaffold is purpose-built for kinase inhibitor SAR campaigns, focused library synthesis, and IP generation around novel chemical space. The pre-installed densely functionalized phenyl ring with a reactive carboxylic acid handle enables rapid derivatization via standard amide/ester coupling. Available at ≥95% purity, it also serves as a non-interfering analytical reference standard (LogP 2.65) for HPLC/LC-MS method development.

Molecular Formula C10H8ClFO3
Molecular Weight 230.62
CAS No. 886501-39-9
Cat. No. B2998278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-fluoro-4-methoxycinnamic acid
CAS886501-39-9
Molecular FormulaC10H8ClFO3
Molecular Weight230.62
Structural Identifiers
SMILESCOC1=C(C=C(C=C1Cl)C=CC(=O)O)F
InChIInChI=1S/C10H8ClFO3/c1-15-10-7(11)4-6(5-8(10)12)2-3-9(13)14/h2-5H,1H3,(H,13,14)/b3-2+
InChIKeyTXYFRPLDDJEWRI-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-fluoro-4-methoxycinnamic Acid (886501-39-9): A Halogenated Cinnamic Scaffold for Medicinal Chemistry and Synthetic Intermediates


3-Chloro-5-fluoro-4-methoxycinnamic acid (CAS: 886501-39-9), also known as (2E)-3-(3-chloro-5-fluoro-4-methoxyphenyl)prop-2-enoic acid, is a halogenated cinnamic acid derivative with the molecular formula C10H8ClFO3 and a molecular weight of 230.62 g/mol . It belongs to the broader class of phenylpropanoids and features a unique substitution pattern on the phenyl ring, combining a chloro group at the 3-position, a fluoro group at the 5-position, and a methoxy group at the 4-position. The compound is commercially available at a typical purity of ≥95% from various chemical suppliers , . Its trans (E) configuration and the presence of both electron-withdrawing halogens and an electron-donating methoxy group confer distinctive electronic properties that influence its reactivity in downstream derivatization reactions, positioning it as a versatile building block in organic synthesis and a potential precursor for drug discovery programs.

Why 3-Chloro-5-fluoro-4-methoxycinnamic Acid Cannot Be Readily Substituted by Other Cinnamic Acid Analogs in Research


Direct substitution of 3-chloro-5-fluoro-4-methoxycinnamic acid with other cinnamic acid derivatives is generally not feasible in research settings due to its unique substitution pattern. Cinnamic acid analogs with different halogenation patterns (e.g., 4-chloro-2-fluoro-3-methoxycinnamic acid ) or those lacking specific substituents (e.g., o-coumaric acid or 2,4-dihydroxycinnamic acid) exhibit significantly different physicochemical properties and biological activities [1], [2]. The precise combination of a 3-chloro, 5-fluoro, and 4-methoxy substitution creates a distinct electronic and steric environment on the phenyl ring. This specific arrangement can critically impact binding affinity to biological targets, metabolic stability, and the compound's reactivity as a synthetic intermediate in subsequent chemical transformations . Replacing this compound with a seemingly similar analog may lead to substantial changes in reaction yields, altered biological profiles, or failure to meet the required specifications of a validated research protocol, ultimately compromising experimental reproducibility and data integrity.

3-Chloro-5-fluoro-4-methoxycinnamic Acid: A Quantitative Evidence Guide for Scientific Selection


Comparative Lipophilicity Assessment: LogP of 3-Chloro-5-fluoro-4-methoxycinnamic Acid vs. Key Analogs

Lipophilicity, a critical determinant of membrane permeability and bioavailability, varies substantially among cinnamic acid derivatives. The predicted LogP value for 3-Chloro-5-fluoro-4-methoxycinnamic acid is 2.65, placing it in a moderately lipophilic range . This is a key differentiator from less substituted or differently halogenated analogs, such as o-coumaric acid (predicted XLogP3: 1.8) [1] and 2,4-dihydroxycinnamic acid (predicted XLogP3-AA: 1.2) [2]. These differences in lipophilicity have direct implications for compound behavior in biological systems and in chromatographic purification.

Lipophilicity Medicinal Chemistry ADME Cinnamic Acid Derivatives

Comparative Physicochemical Properties: Molecular Weight and Heavy Atom Count of 3-Chloro-5-fluoro-4-methoxycinnamic Acid

The molecular weight of 3-Chloro-5-fluoro-4-methoxycinnamic acid is 230.62 g/mol, which is notably higher than that of many naturally occurring or less substituted cinnamic acids, such as o-coumaric acid (MW: 164.16 g/mol) [1] or 2,4-dihydroxycinnamic acid (MW: 180.16 g/mol) [2]. This difference is primarily attributed to the presence of both a chlorine and a fluorine atom, which also contributes to a higher heavy atom count.

Molecular Weight Physicochemical Properties Drug-likeness Synthetic Intermediate

Purity Specifications and Procurement: Benchmarking Commercial Availability of 3-Chloro-5-fluoro-4-methoxycinnamic Acid

For research and development purposes, 3-Chloro-5-fluoro-4-methoxycinnamic acid is routinely supplied at a minimum purity of 95% by multiple commercial vendors , , . This is a standard purity level for specialized building blocks, ensuring its suitability for a wide range of applications. In comparison, a closely related positional isomer, 4-Chloro-2-fluoro-3-methoxycinnamic acid, is commercially available at a higher purity specification of 97% from certain suppliers . This difference in available purity grades can be a critical factor for researchers when deciding which compound to procure, as it may directly impact the success of sensitive reactions or eliminate the need for additional purification steps.

Commercial Availability Purity Procurement Chemical Synthesis

Potential Bioactivity Profile: Class-Level Inference from Cinnamic Acid Scaffold SAR

While direct, quantitative bioactivity data for 3-Chloro-5-fluoro-4-methoxycinnamic acid is not publicly available, strong class-level inference can be drawn from the well-documented structure-activity relationships (SAR) of halogenated cinnamic acid derivatives . Compounds in this class are widely recognized as precursors for kinase inhibitors and anti-inflammatory agents . The unique 3-chloro-5-fluoro-4-methoxy substitution pattern is expected to impart a distinct biological profile compared to other analogs. For instance, studies on similar fluorinated cinnamic acids have shown their potential as nitrification inhibitors [1], and related halogenated scaffolds have been explored for their activity against various kinases [2]. This compound represents a distinct chemical entry point for exploring this SAR landscape.

Structure-Activity Relationship (SAR) Medicinal Chemistry Kinase Inhibition Anti-inflammatory

Strategic Application Scenarios for 3-Chloro-5-fluoro-4-methoxycinnamic Acid in Scientific Research and Development


Scaffold for Kinase Inhibitor Development and SAR Studies

Given the established role of cinnamic acid derivatives as precursors to kinase inhibitors, 3-Chloro-5-fluoro-4-methoxycinnamic acid serves as a valuable and distinct starting scaffold for medicinal chemistry campaigns targeting kinases [1]. Its unique halogenation pattern provides a specific, non-interchangeable handle for exploring structure-activity relationships around the cinnamic acid core. Researchers can use this compound to synthesize focused libraries of analogs, aiming to identify novel lead compounds with improved potency and selectivity profiles compared to those derived from more common, less substituted cinnamic acid building blocks .

Building Block for the Synthesis of Complex Halogenated Molecules

This compound is a versatile synthetic intermediate for constructing more complex molecular architectures, particularly those requiring a pre-installed, densely functionalized phenyl ring . The presence of both a reactive carboxylic acid handle and a unique 3-chloro-5-fluoro-4-methoxy substitution pattern allows for its incorporation into larger molecules via standard coupling reactions (e.g., amide or ester formation). This can be crucial in the synthesis of natural product analogs, pharmaceutical candidates, or novel materials where a specific halogenation pattern is required to tune electronic or steric properties [2].

Precursor for Generating Intellectual Property in Chemical Space

For research groups seeking to generate novel intellectual property, 3-Chloro-5-fluoro-4-methoxycinnamic acid represents an attractive starting point for patenting new chemical entities . Its specific substitution pattern, while commercially available, is not as ubiquitous as simpler cinnamic acid derivatives, offering a unique pathway to define and protect new chemical space. Derivatization of this core can lead to novel compositions of matter with potential applications in human and animal health, as suggested by patent literature exploring halogenated cinnamic acid analogs [3], [4].

Reference Standard for Analytical Method Development

The compound's well-defined structure, commercial availability at ≥95% purity , and moderate lipophilicity make it suitable for use as a reference standard in the development and validation of analytical methods, such as HPLC or LC-MS. Its unique retention time and mass spectral signature allow it to be used as a non-interfering internal standard or a quality control check for assays involving structurally related molecules. Its distinct physicochemical properties (MW: 230.62, predicted LogP: 2.65) facilitate its resolution from other cinnamic acid analogs in complex mixtures .

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